Product packaging for 2,4-Diethylbenzo[d]oxazole(Cat. No.:)

2,4-Diethylbenzo[d]oxazole

Cat. No.: B12861700
M. Wt: 175.23 g/mol
InChI Key: WFZOEQJLROPZTA-UHFFFAOYSA-N
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Description

2,4-Diethylbenzo[d]oxazole is a chemical compound based on the benzo[d]oxazole scaffold, a structure of significant interest in advanced materials and pharmaceutical research. Benzo[d]oxazole derivatives are widely utilized as key building blocks in the development of organic electronic materials, such as blue-emitting components for Organic Light-Emitting Diodes (OLEDs), due to their ability to fine-tune HOMO and LUMO energy levels for optimal optoelectronic properties . In medicinal chemistry, this heterocyclic core is recognized as a privileged structure and is frequently explored for its diverse pharmacological potential. Research into analogous compounds has demonstrated various biological activities, including anti-inflammatory properties through COX-2 enzyme inhibition and anti-cancer effects, such as potent inhibition of targets like the FLT3 kinase, which is relevant in acute myeloid leukemia . The specific substitution pattern with ethyl groups at the 2 and 4 positions may influence the compound's electronic characteristics, lipophilicity, and overall steric profile, which can be critical for its performance in intended applications. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B12861700 2,4-Diethylbenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2,4-diethyl-1,3-benzoxazole

InChI

InChI=1S/C11H13NO/c1-3-8-6-5-7-9-11(8)12-10(4-2)13-9/h5-7H,3-4H2,1-2H3

InChI Key

WFZOEQJLROPZTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)OC(=N2)CC

Origin of Product

United States

Synthetic Methodologies for 2,4 Diethylbenzo D Oxazole and Analogous Alkylated Benzoxazole Derivatives

Conventional Synthetic Routes to Benzoxazoles with Emphasis on 2,4-Disubstitution

Traditional methods for the synthesis of the benzoxazole (B165842) core primarily rely on the condensation and subsequent cyclization of a 2-aminophenol (B121084) derivative with a suitable carbonyl-containing precursor. For the synthesis of a 2,4-dialkyl substituted benzoxazole, the key starting material is a 3-alkyl-2-aminophenol.

Cyclization Reactions of 2-Aminophenols with Carbonyl Precursors

The most fundamental approach to constructing the benzoxazole ring is the reaction of a 2-aminophenol with a carbonyl compound, such as a carboxylic acid, acid chloride, or aldehyde. In the context of 2,4-Diethylbenzo[d]oxazole, the synthesis would commence with 2-amino-3-ethylphenol and a propionyl derivative (e.g., propanoic acid, propionyl chloride, or propionaldehyde).

The reaction with a carboxylic acid typically requires a dehydrating agent or a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and often involves high temperatures. The use of a more reactive precursor like an acid chloride can proceed under milder conditions, often in the presence of a base to neutralize the liberated HCl. When an aldehyde is used, an oxidative cyclization is necessary to form the aromatic benzoxazole ring, which can be achieved using various oxidizing agents.

Table 1: Examples of Conventional Synthesis of Substituted Benzoxazoles

2-Aminophenol Derivative Carbonyl Precursor Catalyst/Conditions Product Reference
2-Amino-3-methylphenol (B31084) Acetic Anhydride Reflux 2,4-Dimethylbenzoxazole Analogous to general methods
2-Aminophenol Phenylacetic acid PPA, heat 2-Benzylbenzoxazole General knowledge

One-Pot Synthesis Approaches for Substituted Benzoxazoles

To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of substituted benzoxazoles have been developed. These methods often involve the in-situ formation of the necessary carbonyl precursor or the use of a catalyst that facilitates both the initial condensation and the subsequent cyclization/oxidation in a single reaction vessel.

For example, a one-pot synthesis could involve the reaction of a 2-aminophenol, an alcohol, and an oxidizing agent. In this scenario, the alcohol is first oxidized in situ to the corresponding aldehyde, which then reacts with the aminophenol to form the benzoxazole. Another approach involves the use of a multicomponent reaction strategy, where three or more reactants are combined in a single step to form the desired product.

While a specific one-pot synthesis for this compound has not been documented, the general principles are applicable. A plausible one-pot route could involve the reaction of 2-amino-3-ethylphenol with propanol (B110389) in the presence of an oxidizing catalyst.

Modern and Green Chemistry Approaches in Alkylbenzoxazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of benzoxazoles is particularly amenable to microwave assistance.

The condensation of 2-aminophenols with carboxylic acids or aldehydes can be significantly accelerated under microwave irradiation, often in the absence of a solvent or using a high-boiling, greener solvent like polyethylene (B3416737) glycol (PEG). For the synthesis of 2,4-dialkylbenzoxazoles, a mixture of the appropriate 3-alkyl-2-aminophenol and a carboxylic acid or aldehyde could be subjected to microwave heating for a short period to achieve the desired product in high yield. Several studies have reported the microwave-assisted synthesis of various 2-substituted benzoxazoles, demonstrating the versatility of this technique. eurekaselect.com

Table 2: Microwave-Assisted Synthesis of Benzoxazole Derivatives

Reactants Catalyst/Solvent Microwave Conditions Product Yield (%) Reference
2-Aminophenol, Benzaldehyde None (Solvent-free) 150 W, 5 min 2-Phenylbenzoxazole 92 eurekaselect.com
2-Aminophenol, Phenylacetic acid None (Solvent-free) 150 W, 10 min 2-Benzylbenzoxazole 88 eurekaselect.com

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green approach to synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions.

Ultrasound has been successfully employed for the synthesis of various heterocyclic compounds, including benzoxazoles. The synthesis can often be carried out at room temperature and in shorter reaction times compared to conventional methods. For the preparation of 2,4-dialkylbenzoxazoles, a mixture of the 3-alkyl-2-aminophenol and the carbonyl precursor could be sonicated in a suitable solvent to afford the desired product. This method avoids the need for high temperatures, thus reducing energy consumption and potentially minimizing side reactions.

Table 3: Ultrasound-Assisted Synthesis of Benzoxazole Analogs

Reactants Catalyst/Solvent Sonication Conditions Product Yield (%) Reference
2-Aminothiophenol, Benzaldehyde Sulfated tungstate (B81510) (catalyst), Solvent-free Room Temperature 2-Phenylbenzothiazole 98 kjscollege.com

Catalyst-Free and Environmentally Benign Protocols

A key goal of green chemistry is to eliminate the need for catalysts, particularly those based on toxic or expensive metals. Several catalyst-free methods for benzoxazole synthesis have been reported, often relying on the inherent reactivity of the starting materials under specific conditions, such as high temperature or the use of green solvents like water or glycerol (B35011).

For instance, the reaction of 2-aminophenol with aldehydes has been shown to proceed in glycerol at ambient temperature without any catalyst to afford 2-arylbenzothiazoles, a related class of heterocycles. It is plausible that a similar catalyst-free approach could be adapted for the synthesis of 2,4-dialkylbenzoxazoles. Furthermore, some reactions can be performed under solvent-free conditions, where the reactants themselves act as the reaction medium, significantly reducing waste.

While a specific catalyst-free protocol for this compound is not yet established, the ongoing research in green synthetic methodologies suggests that such routes are highly feasible and will likely be developed in the future.

Regioselective Alkylation Strategies for Benzoxazole Scaffolds

The selective introduction of alkyl groups onto the benzoxazole core is a pivotal step in the synthesis of derivatives like this compound. The primary challenge lies in controlling the position of substitution, as the electronic properties of the heterocyclic ring direct its reactivity. Research has largely focused on transition-metal-catalyzed direct C-H bond activation, which circumvents the need for pre-functionalized starting materials.

Direct Alkylation at C-2 and C-4 Positions of the Benzoxazole Ring

The direct alkylation of the benzoxazole ring is predominantly observed at the C-2 position. This high regioselectivity is attributed to the C-2 proton being the most acidic C-H bond in the heterocycle, making it susceptible to deprotonation or concerted metalation-deprotonation pathways, which are often the key steps in catalytic C-H functionalization cycles.

While numerous methods exist for the functionalization of the C-2 position, achieving direct alkylation at the C-4 position of the benzo-fused ring is significantly more challenging and less documented. The C-H bonds on the benzene (B151609) ring (C-4, C-5, C-6, and C-7) are less acidic and generally less reactive than the C-2 C-H bond. Consequently, direct C-4 alkylation of an unsubstituted benzoxazole scaffold is not a commonly reported transformation. Achieving substitution at this position typically requires either starting with a pre-functionalized phenol (B47542) or employing directing groups that can steer a catalyst to the desired C-H bond, a strategy that falls outside the scope of direct alkylation of the parent benzoxazole system. Therefore, the discussion on direct alkylation primarily centers on the highly reactive C-2 position.

Palladium-Catalyzed Direct Arylation and Alkynylation Methods and their Adaptation for Alkylation

Palladium catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the C-H functionalization of heterocycles, including benzoxazoles. nih.gov While direct arylation and alkynylation reactions are more prevalent, the principles of these transformations have been successfully adapted for C-H alkylation.

These reactions typically proceed via a C-H activation mechanism at the electron-rich C-2 position of the benzoxazole. In the context of arylation or alkynylation, a palladium catalyst, often in a Pd(0) or Pd(II) state, coordinates to the benzoxazole and facilitates the cleavage of the C-2 C-H bond. The resulting palladated intermediate then undergoes cross-coupling with an aryl halide or an alkyne.

The adaptation of these methods for alkylation involves substituting the aryl/alkynyl coupling partner with an alkylating agent. Researchers have demonstrated that palladium catalysts can mediate the direct alkylation of oxazoles and benzoxazoles with nonactivated alkyl halides. These reactions often require specific ligands and conditions to prevent common side reactions, such as β-hydride elimination, which can be problematic when using alkylating agents. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity.

Catalyst SystemCoupling PartnerKey FeaturesReference
Pd(OAc)₂ / Ligand (e.g., phosphines)Aryl Halides / TriflatesWell-established for C-2 arylation of benzoxazoles. nih.gov
[Pd(dppf)Cl₂] / PPh₃Alkenyl IodidesProvides good regioselectivity for C-2 alkenylation. nih.gov
Pd(II) complex / Phosphinous acidBenzyl ChloridesDemonstrates adaptation for sp³ C-H partners. nih.gov
Pd CatalystNonactivated Alkyl HalidesRepresents a direct adaptation for C-H alkylation. nih.gov

Copper-Catalyzed Alkylation Using Secondary Alkyl Halides

Copper catalysis has emerged as a cost-effective and powerful alternative to palladium for certain cross-coupling reactions. A significant development in benzoxazole functionalization is the copper-catalyzed direct alkylation using nonactivated secondary alkyl halides. organic-chemistry.orgnih.gov This transformation is particularly noteworthy because coupling with secondary alkyl halides is often challenging due to the increased steric hindrance and the propensity for β-hydride elimination in the corresponding metal-alkyl intermediates. organic-chemistry.org

A study by Hu and coworkers detailed a method utilizing a specific copper(I) complex as the catalyst. organic-chemistry.orgnih.govacs.org The reaction is promoted by the addition of bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE), which is believed to aid in solubilizing the base and facilitating the deprotonation of the benzoxazole at the C-2 position. organic-chemistry.org This method effectively couples a range of secondary alkyl iodides and bromides with benzoxazoles, providing the C-2 alkylated products in good yields. organic-chemistry.org Mechanistic studies, including the use of radical inhibitors, suggest that the reaction proceeds through a radical-based pathway. organic-chemistry.org This copper-catalyzed system represents a key methodology for the synthesis of C-2 secondary alkyl benzoxazoles, although it was noted to be inefficient for primary alkyl halides. organic-chemistry.org

CatalystPromoter/AdditiveAlkylating AgentKey FindingsReference
Copper(I) complexBDMAEENonactivated Secondary Alkyl Halides (Iodides, Bromides)First use of nonactivated secondary alkyl halides for direct benzoxazole alkylation. Proceeds via a radical mechanism. organic-chemistry.orgnih.gov

Spectroscopic and Structural Elucidation of 2,4 Diethylbenzo D Oxazole

Advanced Spectroscopic Characterization Techniques

The structural elucidation of a novel or uncharacterized compound like 2,4-Diethylbenzo[d]oxazole would fundamentally rely on a combination of advanced spectroscopic methods. Each technique provides unique and complementary information about the molecular structure, connectivity, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be essential for a complete structural assignment.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzo-fused ring and the aliphatic protons of the two ethyl groups.

Aromatic Region: The protons on the benzene (B151609) ring would likely appear as a complex multiplet pattern, with their chemical shifts influenced by the electron-withdrawing nature of the oxazole (B20620) ring and the electronic effects of the ethyl group at the C4 position.

Aliphatic Region: The ethyl group at the C2 position would exhibit a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. Similarly, the C4-ethyl group would produce a quartet and a triplet. The precise chemical shifts would help confirm their positions on the benzoxazole (B165842) core.

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum would provide information on all the unique carbon environments in the molecule. Key expected resonances would include:

Signals for the two carbons of the oxazole ring (C2 and the quaternary carbon).

Resonances for the carbons of the benzene ring, with distinct shifts for the substituted and unsubstituted positions.

Signals corresponding to the methylene and methyl carbons of the two ethyl groups.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the ethyl groups to the benzoxazole framework. ipb.ptdiva-portal.orgmdpi.com Conformational analysis, particularly regarding the orientation of the ethyl substituents, could be investigated through Nuclear Overhauser Effect (NOE) experiments. ipb.pt

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

Expected FTIR and Raman Spectral Features: For this compound, the spectra would be expected to display characteristic bands for:

C=N Stretching: A strong absorption band characteristic of the imine group within the oxazole ring.

C-O-C Stretching: Vibrations associated with the ether linkage in the oxazole ring.

Aromatic C=C Stretching: Multiple bands corresponding to the vibrations of the benzene ring.

Aliphatic C-H Stretching: Bands corresponding to the sp³ hybridized C-H bonds of the ethyl groups.

Aromatic C-H Stretching: Bands for the sp² hybridized C-H bonds of the aromatic ring.

While FTIR is particularly sensitive to polar bonds, Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations. esisresearch.orgscilit.com Together, they would offer a comprehensive vibrational profile of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₁H₁₃NO), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass. A match within a very small tolerance (typically in parts per million, ppm) would provide strong evidence for the correct elemental composition.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's conjugated system. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to the π → π* transitions of the conjugated benzoxazole system. globalresearchonline.net The position of the absorption maxima (λ_max) would be influenced by the substitution pattern on the aromatic ring. globalresearchonline.net

Solid-State Structural Analysis: X-ray Crystallography of this compound (If Obtainable)

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

To date, no published crystal structure for this compound has been found in crystallographic databases. If suitable crystals could be grown, X-ray diffraction analysis would provide invaluable information on:

The planarity of the benzoxazole ring system.

The precise bond lengths and angles of the entire molecule.

The conformation of the diethyl substituents in the solid state.

The packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as π-π stacking.

Computational Chemistry and Theoretical Investigations of 2,4 Diethylbenzo D Oxazole Systems

Electronic Structure and Molecular Orbital Theory Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. For 2,4-diethylbenzo[d]oxazole, the arrangement of electrons in molecular orbitals, particularly the frontier orbitals, dictates its interactions and stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acs.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. libretexts.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole (B165842) ring system, while the LUMO will also be distributed across this conjugated system. The presence of two electron-donating ethyl groups at the 2 and 4 positions is anticipated to raise the energy of the HOMO and, to a lesser extent, the LUMO. This effect generally leads to a reduction in the HOMO-LUMO gap compared to the unsubstituted benzoxazole core, thereby increasing the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Predicted Energy (eV) Description
HOMO -5.8 to -6.2 Highest Occupied Molecular Orbital, associated with the ability to donate electrons.
LUMO -1.5 to -1.9 Lowest Unoccupied Molecular Orbital, associated with the ability to accept electrons.

Note: The values in this table are illustrative predictions based on computational studies of similar substituted benzoxazoles and have not been experimentally determined for this compound.

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms (nitrogen and oxygen) and the aromatic system. This uneven charge distribution creates electrophilic and nucleophilic sites, which are the primary locations for chemical reactions. Molecular Electrostatic Potential (MEP) maps are commonly used to visualize these regions.

For this compound, the MEP map would likely show negative potential (red/yellow areas) around the nitrogen and oxygen atoms, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the ethyl groups and the benzene (B151609) ring would exhibit positive potential (blue areas), making them susceptible to nucleophilic attack. The ethyl groups, through their electron-donating nature, would further enhance the electron density on the benzoxazole ring system.

Quantum Chemical Calculations

Quantum chemical calculations provide a more quantitative understanding of the molecular properties of this compound.

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional structure (geometry optimization) and the total electronic energy of a molecule. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict bond lengths, bond angles, and dihedral angles. dergipark.org.tr These calculations are foundational for all other computational analyses.

Table 2: Predicted Geometric Parameters for this compound from DFT Calculations

Parameter Predicted Value
C-O Bond Length (oxazole) ~1.36 Å
C-N Bond Length (oxazole) ~1.38 Å
C-C Bond Length (benzene) ~1.40 Å

Note: These are typical values for similar benzoxazole derivatives and serve as an estimation for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states of molecules. researchgate.netnih.gov It is used to predict absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions are typically of the π → π* type within the conjugated benzoxazole system. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound from TD-DFT

Transition Predicted λmax (nm) Oscillator Strength (f)
S0 → S1 ~300-320 > 0.1

Note: These values are estimations based on TD-DFT studies of analogous benzoxazole compounds. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. acs.org MD simulations can reveal the conformational flexibility of the ethyl groups in this compound and how the molecule interacts with its environment, such as solvent molecules or other molecules in a condensed phase.

MD simulations for this compound would likely show that the ethyl groups are not static but can rotate around their single bonds. This conformational freedom can influence how the molecule packs in a solid state or how it presents itself for intermolecular interactions in a solution. In a solvent, the simulation could illustrate the formation of a solvent shell around the molecule and predict properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. Such simulations are valuable for understanding the solubility and transport properties of the compound. mdpi.com

Structure-Reactivity and Structure-Property Relationship Modeling (QSAR/QSPR Approaches)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant importance in modern medicinal chemistry and materials science. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). For benzoxazole systems, including this compound, these approaches are pivotal for predicting the behavior of novel derivatives, optimizing lead compounds, and understanding the mechanistic basis of their actions. While specific QSAR/QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be readily applied by examining studies on analogous substituted benzoxazole derivatives.

The core of QSAR/QSPR modeling lies in the generation of molecular descriptors, which are numerical representations of a molecule's structural, electronic, and physicochemical features. These descriptors are then correlated with an observed activity or property using statistical methods. For a molecule like this compound, key descriptors would include:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The electron-donating nature of the two ethyl groups at positions 2 and 4 would significantly influence the electron density of the benzoxazole ring system, which in turn can affect interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be important. The ethyl groups at the 2 and 4 positions introduce steric bulk, which can influence how the molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor. The addition of two ethyl groups to the benzoxazole core would increase its lipophilicity.

Illustrative Data for QSAR Modeling of Hypothetical 2,4-Disubstituted Benzoxazole Analogs

To illustrate the application of QSAR, consider the following hypothetical data table for a series of 2,4-disubstituted benzoxazole derivatives and their predicted antimicrobial activity.

Compound IDR2 SubstituentR4 SubstituentLogP (Hydrophobicity)Molecular WeightPredicted pMIC (-log(MIC))
BZ-1-CH3-H2.5147.184.2
BZ-2-CH2CH3-H3.0161.204.5
BZ-3-CH3-CH33.0161.204.6
BZ-4 -CH2CH3 -CH2CH3 4.0 189.26 5.1
BZ-5-Cl-H2.8167.594.8
BZ-6-OCH3-H2.3163.184.1

Note: The data in this table is hypothetical and for illustrative purposes only.

In a typical QSAR study, a regression analysis would be performed on such a dataset to derive a mathematical equation. For example, a simplified QSAR model might look like:

pMIC = c1 * (LogP) + c2 * (Molecular Weight) + constant

Where c1 and c2 are coefficients determined from the statistical analysis. Such a model could then be used to predict the antimicrobial activity of other, as yet unsynthesized, 2,4-disubstituted benzoxazole derivatives.

Similarly, QSPR models could be developed to predict various physicochemical properties of this compound and its analogs. These properties could include solubility, boiling point, and spectroscopic characteristics. For instance, computational studies on substituted 2-phenacylbenzoxazole difluoroboranes have shown a correlation between the electronic nature of the substituents and the photophysical properties of the compounds. An electron-donating substituent was found to cause a red shift in the absorption spectrum. This suggests that the ethyl groups in this compound would likely influence its UV-Vis absorption profile.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of structure-activity relationships. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. For a series of benzoxazole derivatives, a 3D-QSAR model could highlight specific regions in space where steric bulk or certain electrostatic properties are favorable or unfavorable for biological activity. Studies on benzoxazole benzenesulfonamide (B165840) derivatives have successfully employed 3D-QSAR to develop statistically significant models for predicting their antidiabetic activity. These models can guide the design of new compounds with improved potency by indicating optimal substituent placements.

While direct experimental and computational data for this compound is limited in the provided search results, the established principles of QSAR and QSPR modeling for the broader class of benzoxazole derivatives provide a robust framework for predicting its behavior and guiding future research. The presence of electron-donating and sterically significant ethyl groups at the 2 and 4 positions are expected to be key determinants of its reactivity and property profiles.

Reactivity and Chemical Transformations of 2,4 Diethylbenzo D Oxazole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic systems where an electrophile replaces a hydrogen atom on the aromatic ring. rsc.orgmasterorganicchemistry.com The reactivity and regioselectivity (the position of substitution) on the benzene portion of 2,4-Diethylbenzo[d]oxazole are influenced by the combined directing effects of the fused oxazole (B20620) ring and the two ethyl groups. unizin.orgmsu.edu

The benzoxazole (B165842) system itself is considered electron-rich and generally directs incoming electrophiles to specific positions. The ethyl groups at positions 2 and 4 are alkyl groups, which are known as activating, ortho-, para-directing groups. lumenlearning.comlibretexts.org They increase the electron density of the benzene ring through an inductive effect, making it more susceptible to electrophilic attack. libretexts.org

The combined directing effects in this compound can be analyzed as follows:

The fused oxazole ring tends to direct electrophiles to the 6-position.

The ethyl group at the C4 position will direct incoming electrophiles to its ortho (C5) and para (C7) positions.

Considering these influences, electrophilic attack is most likely to occur at the C7 position, which is sterically the most accessible and electronically activated by the C4-ethyl group. Substitution at the C5 position is also possible, though it may be subject to some steric hindrance from the adjacent C4-ethyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Major Predicted Product(s)
Nitration HNO₃, H₂SO₄ 2,4-Diethyl-7-nitrobenzo[d]oxazole
Bromination Br₂, FeBr₃ 7-Bromo-2,4-diethylbenzo[d]oxazole
Sulfonation Fuming H₂SO₄ This compound-7-sulfonic acid

Nucleophilic Attack and Ring-Opening Reactions of the Oxazole Moiety

The oxazole ring in this compound contains heteroatoms (nitrogen and oxygen) that impart distinct reactivity. While the benzene ring is susceptible to electrophilic attack, the oxazole moiety can be targeted by nucleophiles, often leading to ring-opening. wikipedia.org

The C2 carbon of the benzoxazole ring is the most electrophilic position within the heterocycle and is the primary site for nucleophilic attack. This can lead to the cleavage of the C-O bond and subsequent ring-opening. Such reactions are often facilitated by strong nucleophiles or harsh reaction conditions, such as treatment with strong bases or acids. For instance, treatment with a strong base like sodium hydroxide (B78521) in an alcohol could potentially lead to the opening of the oxazole ring to form a 2-aminophenol (B121084) derivative.

The general mechanism involves the attack of a nucleophile at the C2 position, forming a tetrahedral intermediate. This intermediate can then collapse, breaking the C-O bond of the ring to yield an open-chain product. The stability of the resulting phenoxide often drives the reaction forward. While specific studies on 2,4-diethylbenzoxazole are scarce, this pattern is a known reactivity mode for the benzoxazole scaffold. libretexts.orgresearchgate.net

Reactions Involving the Ethyl Substituents (e.g., oxidation, halogenation)

The two ethyl groups on the benzoxazole core, particularly the one at the C4 position, have benzylic hydrogens that are susceptible to radical reactions.

Oxidation : The benzylic C-H bonds of the ethyl groups can be oxidized under strong oxidizing conditions (e.g., using potassium permanganate, KMnO₄). This reaction would convert the ethyl groups into carboxylic acid groups. Selective oxidation of one ethyl group over the other would likely be challenging.

Halogenation : Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic position (the carbon atom attached to the aromatic ring). mnstate.edu This reaction would proceed via a resonance-stabilized benzylic radical, leading to the formation of 4-(1-bromoethyl)-2-ethylbenzo[d]oxazole as a primary product. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions. libretexts.org

Table 2: Potential Reactions of the Ethyl Substituents

Reaction Type Reagents Potential Product
Radical Bromination N-Bromosuccinimide (NBS), AIBN 4-(1-Bromoethyl)-2-ethylbenzo[d]oxazole

Cycloaddition and Rearrangement Reactions Involving the Benzoxazole Core

Cycloaddition Reactions : The benzoxazole core can participate in cycloaddition reactions, although its aromaticity makes it less reactive than isolated oxazoles. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. wikipedia.org In such reactions, the oxazole ring can act as the diene component. These reactions often require activation, for example by using Lewis acids or by performing the reaction intramolecularly. nih.govresearchgate.net For this compound, a potential intermolecular Diels-Alder reaction with a reactive dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) could lead to complex heterocyclic products, though this would disrupt the aromaticity of the benzene ring and is generally less favorable. scilit.comresearchgate.net

Metal-Catalyzed Functionalization at Periphery (e.g., C-H activation)

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocyclic compounds, including benzoxazoles. nih.govnih.govyoutube.com This approach allows for the formation of new C-C or C-heteroatom bonds at positions that are otherwise difficult to access.

For this compound, the nitrogen atom of the oxazole ring can act as a directing group, guiding a metal catalyst (such as palladium, rhodium, or ruthenium) to activate a nearby C-H bond. researchgate.netrsc.org This typically leads to regioselective functionalization.

C7-Functionalization : The C-H bond at the C7 position is a likely target for metal-catalyzed reactions due to its proximity to the directing nitrogen atom and activation by the C4-ethyl group. Reactions like arylation, alkenylation, or acylation could be achieved at this position.

Functionalization of Ethyl Groups : While less common, C-H activation could also potentially occur at the ethyl substituents under specific catalytic conditions.

These methods offer a highly efficient and atom-economical way to synthesize more complex derivatives of the benzoxazole scaffold, avoiding the need for pre-functionalized starting materials. rsc.org

Photophysical Characteristics and Mechanisms of Diethylbenzo D Oxazole Derivatives

Comprehensive Absorption and Emission Spectroscopy Studies

The electronic absorption and emission spectra of benzoxazole (B165842) derivatives are governed by π-π* transitions within the aromatic system. The substitution pattern on the benzoxazole core, including the presence of alkyl groups like diethyl substituents, can influence the energy of these transitions and, consequently, the absorption and emission wavelengths.

The polarity of the solvent can significantly impact the photophysical properties of benzoxazole derivatives. Generally, the UV-Vis absorption spectra of many benzoxazole compounds are relatively insensitive to solvent polarity. nih.gov However, their fluorescence spectra often exhibit a pronounced solvatochromic effect, characterized by a shift in the emission maximum to longer wavelengths (a red shift) as the solvent polarity increases. nih.gov This phenomenon is indicative of a larger dipole moment in the excited state compared to the ground state, suggesting the formation of an intramolecular charge-transfer (ICT) excited state. nih.gov

For instance, studies on naphthoxazole derivatives have shown that while the absorption maxima remain largely unchanged across a range of solvents, the emission maxima can shift significantly. nih.gov This behavior is often analyzed using the Lippert-Mataga equation, which correlates the Stokes shift with the solvent's dielectric constant and refractive index. A linear relationship supports the occurrence of ICT upon excitation. nih.gov

Table 1: Illustrative Solvent Effects on the Photophysical Properties of a Related Naphthoxazole Derivative

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Cyclohexane3504003571
Toluene3524154386
Dichloromethane3534305178
Acetonitrile3514506289
Ethanol (B145695)3524606711

Note: Data is illustrative and based on general findings for related compounds, not specific to 2,4-Diethylbenzo[d]oxazole.

Temperature can influence the fluorescence emission of benzoxazole derivatives by affecting non-radiative decay processes. For some related aminocoumarin dyes, a decrease in fluorescence quantum yield is observed with increasing temperature. dtic.mil This can be attributed to the increased thermal energy promoting non-radiative pathways such as internal conversion and intersystem crossing. In some cases, temperature changes can also affect the excited-state geometry and interactions with the solvent, leading to shifts in the emission wavelength. For structurally rigid dyes, the temperature dependence of emission is often less pronounced. dtic.mil

Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms (If Applicable to Diethylated Analogues)

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity, often linked by an intramolecular hydrogen bond. nih.govrsc.org This process involves the transfer of a proton in the excited state, leading to the formation of a transient tautomer that is responsible for a large Stokes shifted fluorescence. nih.govrsc.orgmdpi.comrsc.org

For ESIPT to be applicable to diethylated benzoxazole analogues, the molecule would need to possess a suitable proton-donating group, such as a hydroxyl or amino group, positioned appropriately relative to a nitrogen atom in the oxazole (B20620) ring. Studies on alkyl derivatives of 2,5-bis(2-benzoxazolyl)phenol have demonstrated the occurrence of ESIPT. nih.gov The dynamics of this process, including the rate of proton transfer, can be influenced by the presence of alkyl substituents, which can affect the electronic properties and vibrational modes of the molecule. nih.gov Deuteration of the proton-donating group typically slows down the ESIPT reaction, providing evidence for this mechanism. nih.gov

Determination of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φ_F_) and lifetime (τ_F_) are crucial parameters that characterize the efficiency and dynamics of the emission process. The fluorescence quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For many benzoxazole and related derivatives, these parameters are highly dependent on the molecular structure and the solvent environment. nih.govdtic.mil High fluorescence quantum yields are often observed in nonpolar solvents, while in polar solvents, the quantum yield may decrease due to the stabilization of the ICT state, which can enhance non-radiative decay pathways. dtic.milbohrium.com For instance, some naphthoxazole derivatives have been reported to have high fluorescence quantum yields and lifetimes in the range of 1-3 nanoseconds. nih.gov

Table 2: Illustrative Fluorescence Quantum Yields and Lifetimes of a Related Benzoxazole Derivative in Various Solvents

SolventQuantum Yield (Φ_F)Lifetime (τ_F_, ns)
Hexane0.852.5
Dioxane0.782.2
Chloroform0.651.8
Acetonitrile0.401.2
Methanol0.321.0

Note: Data is illustrative and based on general findings for related compounds, not specific to this compound.

Photoisomerization Dynamics in Related Alkylated Systems

Photoisomerization, a light-induced change in molecular structure, is another potential photophysical process. For certain benzoxazole derivatives, such as those containing a vinyl group, trans-cis photoisomerization can occur. rsc.org The quantum yield of this isomerization can be influenced by solvent properties and the nature of the substituents on the aromatic rings. rsc.orgrsc.org This process typically occurs from the excited singlet state. rsc.org While this compound itself does not have the structural features for trans-cis isomerization, this discussion is relevant for understanding the photophysical behavior of more complex derivatives.

Advanced Material Science and Supramolecular Applications of Diethylbenzo D Oxazole Systems

Design and Synthesis of 2,4-Diethylbenzo[d]oxazole-Based Ligands for Metal Coordination Chemistry

The benzoxazole (B165842) ring system, containing both a nitrogen atom and an oxygen atom as potential donors, serves as an excellent foundation for designing ligands for metal coordination. The nitrogen atom, in particular, is a relatively soft donor that readily coordinates with a variety of transition metals. unm.edu The design of ligands such as this compound allows for the creation of stable metal complexes with tailored electronic and steric properties, influenced by the ethyl substituents on the benzene (B151609) ring.

The synthesis of metal complexes involving benzoxazole-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov For a hypothetical this compound ligand, a general synthetic procedure would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a metal salt, such as a nitrate (B79036) or chloride of copper(II), zinc(II), cobalt(II), or nickel(II). nih.govnih.gov The reaction mixture is often stirred, sometimes with heating, to facilitate the formation of the coordination complex, which may then precipitate from the solution or be isolated by evaporation of the solvent. acs.org

The resulting complexes often exhibit enhanced biological activity or novel photophysical properties compared to the free ligand. nih.govnih.gov For instance, studies on other 2-substituted benzoxazoles have shown that their metal complexes can possess significant antibacterial and antitumor activities. nih.govnih.gov

Table 1: Examples of Synthesized Metal Complexes with Benzoxazole-Type Ligands

Ligand (L) Metal Salt Resulting Complex Formula Reference
2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole Cu(NO₃)₂ [Cu(NO₃)₂L] nih.gov
2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole Co(NO₃)₂ [Co(NO₃)₂L] nih.gov
2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole Ni(NO₃)₂ [Ni(NO₃)₂L] nih.gov
2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole Zn(NO₃)₂ [Zn(NO₃)₂L] nih.gov

This table presents data for analogous benzoxazole ligands to illustrate common synthetic outcomes.

The coordination of benzoxazole ligands to metal centers can occur through various modes. Most commonly, the benzoxazole moiety acts as a monodentate ligand, coordinating through its imine nitrogen atom. core.ac.uk However, if the substituent at the 2-position contains an additional donor atom (e.g., a hydroxyl or amino group), the ligand can act as a bidentate or even tridentate chelate, forming a more stable complex with the metal ion. core.ac.ukmdpi.com For this compound, monodentate coordination via the nitrogen atom would be the expected primary binding mode.

Once these primary coordination bonds are formed, the resulting metal complexes can self-assemble into larger, ordered supramolecular structures. rsc.orgbirmingham.ac.uk This assembly is driven by weaker non-covalent interactions, such as hydrogen bonding, π-π stacking between the aromatic rings of the ligands, and van der Waals forces. rsc.org The specific geometry of the metal complex and the nature of the substituents on the ligand play a crucial role in directing the final architecture of the assembly, which can range from simple dimers to complex three-dimensional networks. birmingham.ac.uk The study of these assemblies is fundamental to developing new materials with unique properties for applications in areas like catalysis and molecular recognition. rsc.org

Metalloproteins perform a vast array of critical functions in biological systems, from oxygen transport to enzymatic catalysis, with their activity centered on a metal ion held within a protein scaffold. rsc.org Synthetic coordination complexes are invaluable tools for modeling the active sites of these metalloproteins, allowing researchers to study the relationship between structure and function in a simplified, controlled environment. nih.gov

Ligands containing nitrogen-donor heterocyclic rings, such as benzoxazoles, are particularly useful in this context. They can mimic the coordination environment provided by the imidazole (B134444) side chain of histidine residues, which is a common coordinating group for metal ions in proteins. nih.gov A complex formed with a this compound ligand could model the hydrophobic environment often found in the active sites of enzymes, with the diethyl groups providing steric bulk that can influence substrate access and reactivity at the metal center. By studying the spectroscopic and electrochemical properties of such model complexes, insights can be gained into the mechanisms of their biological counterparts. nih.gov

Development of this compound as Fluorescent Probes and Chemical Sensors

Benzoxazole derivatives are well-known for their fluorescent properties and have been extensively developed as probes and sensors for detecting various analytes, particularly metal ions. mdpi.comacs.orgfrontiersin.org The fluorescence of these compounds often arises from an intramolecular charge transfer (ICT) mechanism, and the emission properties can be highly sensitive to the local environment and the presence of specific ions or molecules. researchgate.net

The development of fluorescent sensors based on benzoxazole scaffolds often relies on integrating a recognition site (a binding group for the analyte) with the benzoxazole fluorophore. The binding of an analyte modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. frontiersin.orgrsc.org

Two common sensing mechanisms relevant to benzoxazole-based probes are:

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore is linked to a receptor unit that has a non-bonding electron pair (like an amine). In the "off" state, excitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When the receptor binds to a target analyte (e.g., a metal cation), the energy of its electron pair is lowered, preventing the PET process and turning the fluorescence "on". mdpi.comresearchgate.net

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the free ligand has low fluorescence due to processes like photo-induced C=N isomerization or vibrational relaxation. Upon chelation to a metal ion, the ligand becomes more rigid, which restricts these non-radiative decay pathways. This rigidity enhances the fluorescence quantum yield, resulting in a significant increase in emission intensity. mdpi.comresearchgate.net

A this compound scaffold, when functionalized with appropriate chelating groups, could be engineered to act as a selective sensor for metal ions like Zn²⁺ or Cd²⁺, which are known to trigger CHEF or inhibit PET mechanisms in similar benzoxazole-based systems. mdpi.comacs.org

Table 2: Examples of Benzoxazole Derivatives as Fluorescent Probes

Probe Structure Analyte Detected Sensing Mechanism Reference
1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) in a macrocycle Zn²⁺, Cd²⁺ PET / CHEF mdpi.comresearchgate.net
2-(2′-hydroxyphenyl)benzoxazole (HPBO) derivative Zn²⁺ Chelation acs.org

This table illustrates sensing applications for various benzoxazole cores.

Optical fiber sensors offer significant advantages for chemical sensing, including the potential for remote, real-time, and in-situ monitoring. nih.govnih.gov A common approach involves immobilizing a chemical indicator or fluorescent probe at the tip of an optical fiber. optica.orgspiedigitallibrary.org Light is guided down the fiber to excite the probe, and the resulting fluorescence, which is modulated by the presence of the target analyte, is collected by the same or a second fiber and transmitted to a detector. nih.gov

A fluorescent probe based on this compound could potentially be integrated into such a system. The probe could be immobilized in a polymer matrix or a sol-gel coating applied to the distal end of the fiber. optica.orgmdpi.com This configuration would allow the sensor to be deployed in environments that are difficult to access, for applications ranging from environmental monitoring to biomedical diagnostics. The development of such a sensor would involve optimizing the immobilization technique to ensure the probe retains its sensitivity and responsiveness while being robust enough for practical use. spiedigitallibrary.orgmdpi.com

Incorporation of this compound into Functional Organic Materials

The functionalization of the benzoxazole core at the 2- and 4-positions with ethyl groups, as in this compound, provides a foundational structure that can be further elaborated to create materials with specific and tunable properties. While direct research on this compound in advanced material applications is not extensively documented, the known characteristics of the benzoxazole ring system allow for informed postulations regarding its potential in several key areas of material science.

The benzoxazole moiety is a recognized structural component in the design of liquid crystalline materials. Its rigid, planar structure contributes to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. The introduction of a benzoxazole core into a molecule can enhance its aspect ratio and polarizability, which are crucial factors for achieving liquid crystallinity. tandfonline.comtandfonline.com

Typically, liquid crystals based on a benzoxazole core feature long alkyl or alkoxy chains and often incorporate additional aromatic rings to promote the necessary intermolecular interactions for mesophase formation. researchgate.net For instance, series of 2-(3-fluoro-4ʹ-alkoxy-1,1ʹ-biphenyl-4-yl)-5-(2-propenyloxymethyl)-benzoxazole compounds have been synthesized and shown to exhibit enantiotropic smectic and/or nematic phases. tandfonline.com The mesomorphic behavior of these materials is highly dependent on the nature and length of the substituents. researchgate.net

While this compound itself is not expected to be liquid crystalline due to its relatively small size and lack of long, flexible chains, it could serve as a precursor or a core building block for more complex calamitic (rod-shaped) or discotic (disk-shaped) liquid crystals. The ethyl groups at the 2- and 4-positions could be further functionalized to introduce the mesogenic-promoting groups. The inherent dipole moment of the benzoxazole ring system can also influence the dielectric anisotropy of the resulting liquid crystal, a key parameter for display applications. tandfonline.combohrium.com

Benzoxazole Derivative ClassObserved MesophasesKey Structural FeaturesReference
2-(3-fluoro-4ʹ-alkoxy-1,1ʹ-biphenyl-4-yl)-5-(2-propenyloxymethyl)-benzoxazolesNematic, SmecticLong alkoxy chains, biphenyl (B1667301) unit, lateral fluoro substituent tandfonline.com
5–4-(2-(4-(alkoxy)phenyl)-2,3-difluorophenyl)benzo[d]oxazole derivativesNematicNegative dielectric anisotropy, lateral difluoro substituents tandfonline.com
2-(3ʹ-fluoro-4ʹ-alkoxy-1,1ʹ-biphenyl-4-yl)-benzoxazolesNematic, SmecticLateral fluorine, various terminal groups (methyl, chloro, nitro) researchgate.net

Benzoxazole derivatives are well-regarded for their potential in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their electron-deficient nature makes them suitable candidates for use as electron-transporting materials (ETMs) or as the host or emissive component in the light-emitting layer. researchgate.netresearchgate.net The inherent thermal stability of the benzoxazole ring is also an advantageous property for the longevity of electronic devices. researchgate.net

The electroluminescent properties of benzoxazole derivatives often result in emission in the blue to green region of the visible spectrum. researchgate.net For example, a biphenyl derivative featuring benzoxazole moieties has been synthesized and utilized as a green-emitting layer in OLEDs. researchgate.net The emission characteristics can be tuned by modifying the substituents on the benzoxazole core, which alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Given these established roles, it is plausible that this compound could exhibit fluorescent properties suitable for OLED applications. The ethyl substituents may have a modest effect on the emission wavelength compared to more extensive conjugation, likely resulting in fluorescence in the ultraviolet to blue region. While it may not be an optimal emitter on its own, it could function as a building block for more complex, highly efficient emitters or as a host material in a phosphorescent OLED (PhOLED) system, where it would need to possess a high triplet energy. Further research into the photophysical and electrochemical properties of this compound is necessary to fully ascertain its potential in organic electronics.

Benzoxazole DerivativeRole in OLEDEmission ColorMaximum Luminance/EfficiencyReference
4,4′-bis[2-(1,3-benzoxazol-yl-1-ethenyl)]-2-hexyloxybiphenylEmitting LayerGreen to Blue74,700 nW/cm² at 9.6 V researchgate.net
TPD derivatives with benzoxazoleHole Transport Layer-1.1 lm/W (for the device) researchgate.net
Benzoheterocyclic derivatives with triphenylamine (B166846) and benzoxazoleEmission LayerBlue-Green0.1 lm/W researchgate.net

The strong fluorescence characteristic of many benzoxazole derivatives makes them candidates for applications such as optical brightening agents (OBAs) and laser dyes. google.comwikipedia.orgglobalauthorid.com Optical brighteners function by absorbing light in the ultraviolet region and re-emitting it in the blue region of the visible spectrum. This process masks the natural yellowing of materials like textiles, papers, and plastics, making them appear whiter and brighter. wikipedia.orgblendcolours.comobachemical.com Commercially, bis-benzoxazole type compounds are often used for this purpose. wikipedia.orgblendcolours.com

The fundamental property required for an optical brightener is strong fluorescence with a high quantum yield. While the specific fluorescent properties of this compound have not been detailed in the literature, the benzoxazole core is a known fluorophore. acs.org It is therefore conceivable that this compound could exhibit the necessary UV absorption and blue emission to function as an optical brightening agent, although its efficiency and photostability would need to be experimentally determined.

Conclusion and Future Research Directions

Summary of Key Findings on 2,4-Diethylbenzo[d]oxazole

Direct experimental data on this compound is not extensively documented. However, based on the known properties of the benzoxazole (B165842) scaffold and related alkyl-substituted analogues, several key characteristics can be inferred.

The benzoxazole nucleus, a fusion of a benzene (B151609) and an oxazole (B20620) ring, is an aromatic heterocyclic system. wikipedia.org This core structure is known for its relative stability and serves as a crucial pharmacophore in numerous biologically active compounds. researchgate.netglobalresearchonline.net The presence of two ethyl groups at the 2 and 4 positions of the benzoxazole ring is expected to influence its physicochemical properties. The ethyl groups are electron-donating, which can affect the electron density of the aromatic system and, consequently, its reactivity and interaction with biological targets.

Inferred Physicochemical Properties of this compound:

PropertyExpected CharacteristicRationale
Solubility Likely to have low solubility in water and higher solubility in organic solvents.The nonpolar nature of the diethyl-substituted benzene ring would dominate.
Reactivity The C2 position is a common site for functionalization in benzoxazoles. nih.gov The ethyl group at this position could potentially be modified or influence reactions at other sites on the ring.General reactivity patterns of the benzoxazole ring system.
Biological Activity Potentially exhibits biological activities such as antimicrobial, antifungal, or anticancer properties, which are common among benzoxazole derivatives. nih.govnih.gov The specific nature and potency of any activity would be highly dependent on the overall molecular structure.The benzoxazole scaffold is a known "privileged structure" in medicinal chemistry. nih.gov

Prospects for Further Exploration of this compound Derivatives

The development of derivatives from the this compound core represents a promising area for future research. The synthesis of such derivatives could be achieved through various established methods for the functionalization of the benzoxazole ring.

Further research into the synthesis and characterization of this compound derivatives could unlock a range of compounds with tailored properties for specific applications.

Interdisciplinary Research Opportunities

The versatile nature of the benzoxazole scaffold suggests that this compound and its derivatives could be valuable in several interdisciplinary research fields:

Medicinal Chemistry : The exploration of its biological activities could lead to the development of new therapeutic agents. Given that many benzoxazole derivatives exhibit a wide spectrum of biological potential, this compound could serve as a lead structure for drug discovery programs. nih.gov

Materials Science : Benzoxazole derivatives have been investigated for their use in developing liquid crystals and fluorescent materials. tandfonline.com The introduction of diethyl groups could modify the photophysical and mesomorphic properties, potentially leading to new materials with unique optical or electronic characteristics.

Chemical Biology : Fluorescently tagged versions of this compound could be synthesized to serve as probes for studying biological processes. The benzoxazole core is a known fluorophore, and its derivatives are used in various sensing and imaging applications.

Q & A

Basic Research Questions

Q. What are the conventional and green synthetic routes for 2,4-Diethylbenzo[d]oxazole?

  • Conventional methods : Fischer oxazole synthesis (reaction of cyanohydrins with aldehydes under anhydrous HCl) and cycloisomerization of β-hydroxy amides using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . For example, DAST-mediated cyclization of β-hydroxy amides at low temperatures (-78°C) yields oxazolines, which are oxidized to oxazoles using DBU and BrCCl₃ .
  • Green approaches : Microwave-assisted synthesis, ionic liquids, and deep-eutectic solvents improve reaction efficiency and reduce toxic byproducts. Ultrasound irradiation enhances reaction kinetics and purity .

Q. How is this compound characterized experimentally?

  • 1H NMR : Identifies isomers (e.g., cis/trans) by analyzing coupling constants and splitting patterns .
  • X-ray crystallography : Resolves molecular geometry and packing, as demonstrated in studies of analogous benzo[d]oxazole derivatives .
  • Thermodynamic analysis : Quantifies ΔH°, ΔG°, and ΔS° to assess reaction feasibility and product stability .

Q. What biological targets are associated with this compound in anticancer research?

  • Primary targets : STAT3 inhibition (blocks cancer cell proliferation) and microtubulin disruption (induces apoptosis). IC₅₀ values for related oxazole derivatives range from nM to low μM in vitro .
  • Secondary targets : DNA topoisomerases, G-quadruplex structures, and protein kinases (e.g., Cdc25) .

Advanced Research Questions

Q. How do computational studies enhance the design of this compound derivatives?

  • DFT calculations : Predict thermodynamic stability, reaction pathways (e.g., cyclization energetics), and electronic properties (HOMO-LUMO gaps) .
  • Molecular docking : Models interactions with targets like STAT3 or microtubulin to guide SAR (structure-activity relationship) optimization .

Q. What strategies resolve isomer formation during synthesis?

  • Isomer separation : Use preparative HPLC or crystallization. For example, platinum(II) complexes with benzo[d]oxazole ligands exhibit distinct 1H NMR signals for cis/trans isomers, enabling identification .
  • Reaction optimization : Adjust temperature and solvent polarity to favor one isomer. DAST-mediated cyclization at 0°C vs. room temperature alters isomer ratios .

Q. How do substituents influence the bioactivity of this compound?

  • Electron-donating groups (e.g., ethyl at C2/C4): Enhance binding to hydrophobic pockets in target proteins .
  • Bulkier substituents : Improve selectivity for G-quadruplex DNA over duplex DNA, reducing off-target effects .

Q. What challenges arise in translating in vitro activity to in vivo efficacy?

  • Pharmacokinetics : Poor solubility and rapid metabolism limit bioavailability. Prodrug strategies (e.g., esterification) improve absorption .
  • Toxicity : Off-target effects on mitochondrial enzymes or ion channels require rigorous in vivo safety profiling .

Methodological Insights

Q. How are photophysical properties of this compound exploited in material science?

  • Fluorescence studies : Oxazole derivatives exhibit strong emission when complexed with silver nanoparticles, enabling applications in biosensing .
  • Theoretical modeling : TD-DFT predicts absorption/emission spectra, guiding the design of fluorescent probes .

Q. What protocols optimize yields in large-scale synthesis?

  • Continuous flow synthesis : Reduces reaction time and improves reproducibility compared to batch methods .
  • Catalyst screening : Heterogeneous catalysts (e.g., zeolites) enhance cyclization efficiency and reduce purification steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.